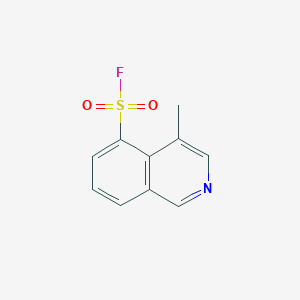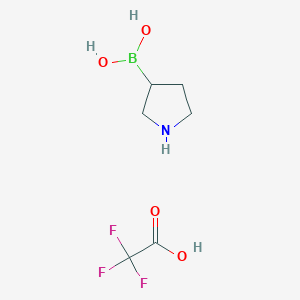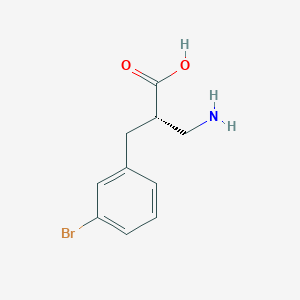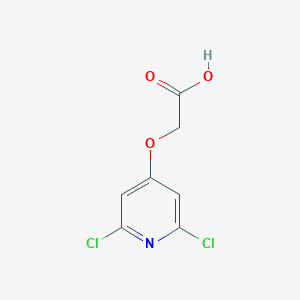
2-((2,6-Dichloropyridin-4-yl)oxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2,6-Dichloropyridin-4-yl)oxy)acetic acid is a chemical compound with the molecular formula C7H5Cl2NO3 It is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and an acetic acid moiety attached via an oxygen atom at position 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,6-Dichloropyridin-4-yl)oxy)acetic acid typically involves the reaction of 2,6-dichloropyridine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom at position 4 of the pyridine ring is replaced by the acetic acid moiety. The reaction conditions generally include heating the mixture to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to optimize yield and purity. The product is then purified through crystallization or distillation techniques to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2,6-Dichloropyridin-4-yl)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-((2,6-Dichloropyridin-4-yl)oxy)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-((2,6-Dichloropyridin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triclopyr: Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-.
2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid: A similar compound with a sulfur atom replacing the oxygen atom in the acetic acid moiety.
Uniqueness
2-((2,6-Dichloropyridin-4-yl)oxy)acetic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of an acetic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C7H5Cl2NO3 |
|---|---|
Poids moléculaire |
222.02 g/mol |
Nom IUPAC |
2-(2,6-dichloropyridin-4-yl)oxyacetic acid |
InChI |
InChI=1S/C7H5Cl2NO3/c8-5-1-4(2-6(9)10-5)13-3-7(11)12/h1-2H,3H2,(H,11,12) |
Clé InChI |
KOVYBOWFROMEJY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1Cl)Cl)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


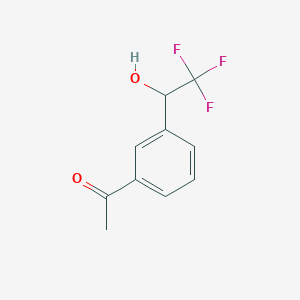
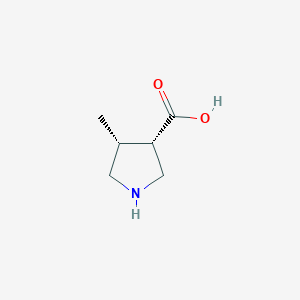
![2-(([1,1'-biphenyl]-4-ylmethyl)thio)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B12963534.png)
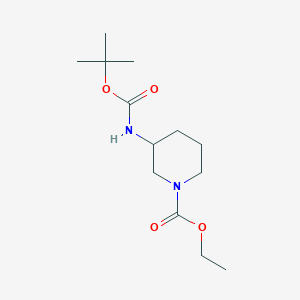
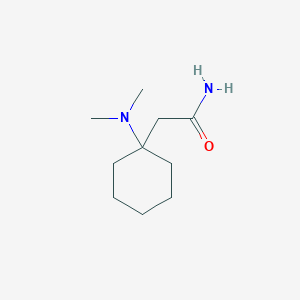
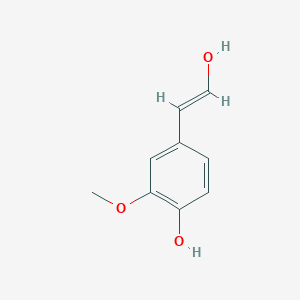

![4,7-Diphenylpyrrolo[1,2-a]quinoxaline](/img/structure/B12963577.png)
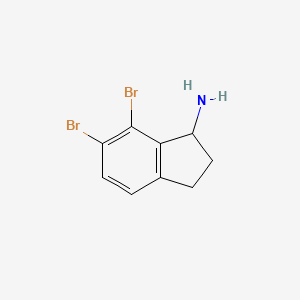
![2-Ethyl-6-iodobenzo[d]thiazole](/img/structure/B12963579.png)
